
(S)-(1-Phenylpiperidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral compound belonging to the class of piperidines It features a phenyl group attached to the piperidine ring, with a hydroxymethyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with (S)-phenylalanine, which is converted into the corresponding piperidine derivative.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring.
Reduction: The ketone or aldehyde intermediate is reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to achieve high yields and enantioselectivity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to the corresponding amine using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, tosyl chloride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(S)-(1-Phenylpiperidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-(1-Phenylpiperidin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors in the central nervous system, such as opioid receptors or dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.
相似化合物的比较
®-(1-Phenylpiperidin-2-yl)methanol: The enantiomer of the compound, which may have different pharmacological properties.
1-Phenylpiperidine: Lacks the hydroxymethyl group, leading to different reactivity and biological activity.
2-Phenylpiperidine: The phenyl group is attached at a different position, altering its chemical and biological properties.
Uniqueness: (S)-(1-Phenylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall pharmacological profile.
Conclusion
This compound is a compound of considerable interest in various fields of research and industry Its unique structure and stereochemistry make it a valuable tool in the synthesis of complex molecules and the study of biological systems
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
[(2S)-1-phenylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 |
InChI 键 |
BNDNPZOALFZNEP-LBPRGKRZSA-N |
手性 SMILES |
C1CCN([C@@H](C1)CO)C2=CC=CC=C2 |
规范 SMILES |
C1CCN(C(C1)CO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)
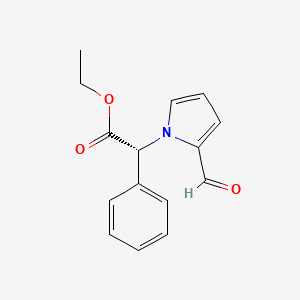
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)
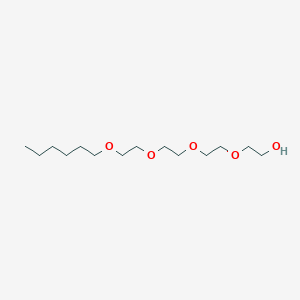

![2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860298.png)
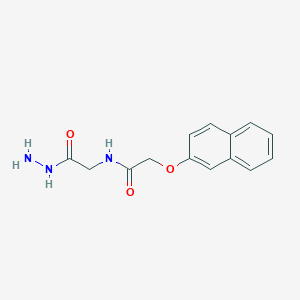
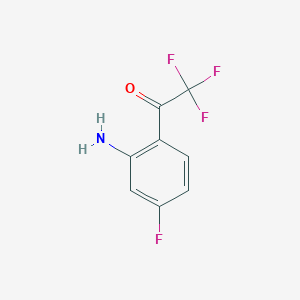

![3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B12860320.png)

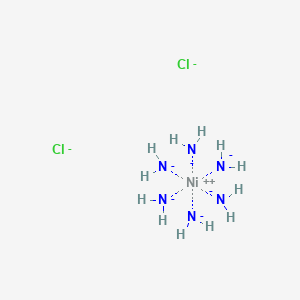
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
